molecular formula C14H11BrClNO2 B12590684 N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide CAS No. 648925-23-9

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12590684
CAS No.: 648925-23-9
M. Wt: 340.60 g/mol
InChI Key: UVCVGVQZBWTWAU-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a hydroxybenzamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 3-bromobenzylamine with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkyl group, depending on the reagents used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange, or primary amines for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Substitution: Products include N-substituted benzyl derivatives.

    Oxidation: Products include benzamide derivatives with ketone functionalities.

    Reduction: Products include fully reduced benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as tubulin, a protein that plays a crucial role in cell division. The compound binds to tubulin, disrupting its polymerization and leading to the inhibition of microtubule formation. This disruption interferes with the mitotic process, ultimately resulting in the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target tubulin and disrupt microtubule dynamics sets it apart from other similar compounds, making it a valuable candidate for further research in anticancer therapy.

Properties

CAS No.

648925-23-9

Molecular Formula

C14H11BrClNO2

Molecular Weight

340.60 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C14H11BrClNO2/c15-10-3-1-2-9(6-10)8-17-14(19)12-7-11(16)4-5-13(12)18/h1-7,18H,8H2,(H,17,19)

InChI Key

UVCVGVQZBWTWAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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